N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine typically involves the reaction of 2-mercaptobenzothiazole with an appropriate amine under controlled conditions. One common method involves the use of thiocarbamoyl chloride and 2-chloroanilines in the presence of a strong catalyst such as bis(dibenzylideneacetone)palladium (0) . The reaction conditions often require mild temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties .
Medicine: Explored for its potential use in drug development, particularly for its neuroprotective and anticancer properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine: Similar structure but with a cyclohexyl group instead of a propyl group .
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine: Contains a methyl group on the propanamine backbone .
Uniqueness
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-propanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
3741-79-5 |
---|---|
Molecular Formula |
C17H15N3S4 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
N,N-bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C17H15N3S4/c1-11(2)20(23-16-18-12-7-3-5-9-14(12)21-16)24-17-19-13-8-4-6-10-15(13)22-17/h3-11H,1-2H3 |
InChI Key |
VLCRVKLKSVZMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(SC1=NC2=CC=CC=C2S1)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.